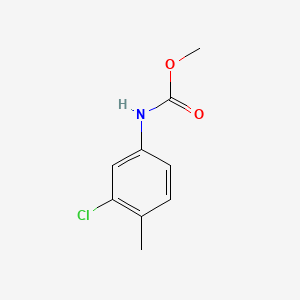

3-氯-4-甲基氨基甲酸甲酯

描述

Methyl 3-chloro-4-methylcarbanilate is a chemical compound with the formula C9H10ClNO2 and a molecular weight of 199.634 . It is also known as carbaryl and has been widely used as an insecticide since the 1950s.

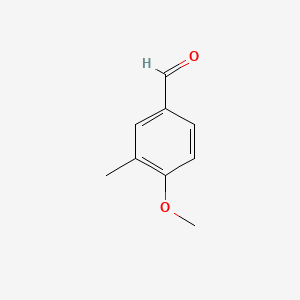

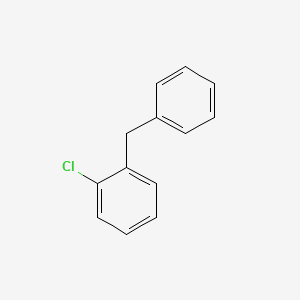

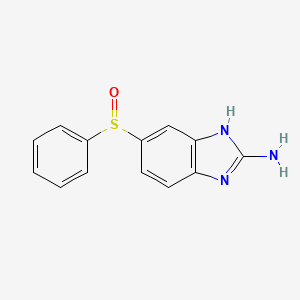

Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-4-methylcarbanilate contains a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-chloro-4-methylcarbanilate include its molecular formula (C9H10ClNO2) and molecular weight (199.634) . Further details about its physical and chemical properties are not provided in the search results.科学研究应用

抗菌剂合成

Bairagi 等人(2009 年)在抗菌剂合成领域的的研究显示出显著的进展。他们报道了源自 4-氯-3-香豆素醛的席夫碱的设计、合成和评估,证明了对各种革兰氏阳性菌、革兰氏阴性菌和真菌的有效抗菌活性。这项研究突出了类似化合物(包括 3-氯-4-甲基氨基甲酸甲酯)在开发有效抗菌剂中的潜力Design, Synthesis and Evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as Antimicrobial Agents。

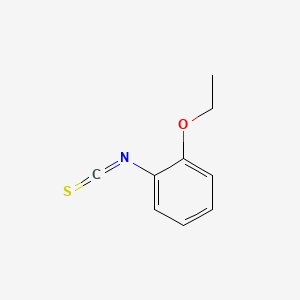

光化学和光谱学

Lopes 等人(2011 年)对与 3-氯-4-甲基氨基甲酸甲酯密切相关的 4-氯-5-苯基异恶唑-3-羧酸甲酯进行了研究,重点关注其光化学和振动光谱。该研究提供了对该化合物和其光产物的低能构象的见解,有助于我们了解其在各种条件下的化学行为Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate.。

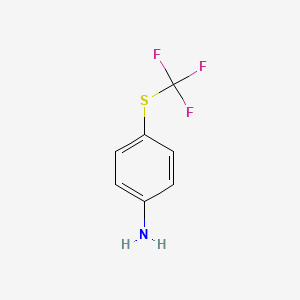

色谱中的手性分离

唐等人(2016 年)关于使用全(3-氯-4-甲基)苯基氨基甲酸酯-β-环糊精点击手性固定相的手性分离的研究说明了像 3-氯-4-甲基氨基甲酸甲酯这样的化合物在高效液相色谱中的应用。该研究证明了该化合物在提高对映选择性中的作用,并提供了对功能化环糊精和分析物之间相互作用的见解Per(3-chloro-4-methyl)phenylcarbamate cyclodextrin clicked stationary phase for chiral separation in multiple modes high-performance liquid chromatography.。

环境科学和污染处理

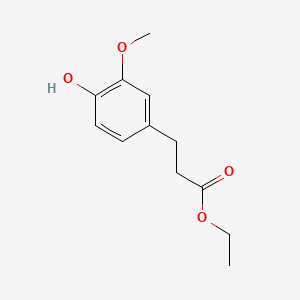

在环境科学的背景下,宋等人(2010 年)探索了使用 Ti/SnO2-Sb/PbO2 电极对 4-氯-3-甲基苯酚(一种与 3-氯-4-甲基氨基甲酸甲酯在结构上相似的化合物)进行阳极氧化。该研究提供了对降解途径以及羟基自由基和活性氯在电氧化过程中的作用的宝贵见解,阐明了污染物修复的潜在环境应用Mechanism of the anodic oxidation of 4-chloro-3-methyl phenol in aqueous solution using Ti/SnO2-Sb/PbO2 electrodes.。

安全和危害

作用机制

. The primary targets of this compound are currently not well-documented in the literature. Further research is needed to identify its specific targets and their roles.

Biochemical Pathways

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

生化分析

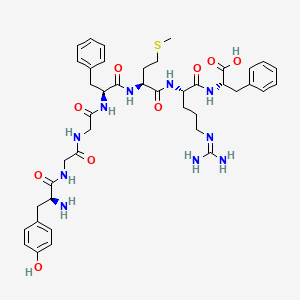

Biochemical Properties

Methyl 3-chloro-4-methylcarbanilate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between Methyl 3-chloro-4-methylcarbanilate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.

Cellular Effects

Methyl 3-chloro-4-methylcarbanilate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Methyl 3-chloro-4-methylcarbanilate may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-chloro-4-methylcarbanilate involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the binding of Methyl 3-chloro-4-methylcarbanilate to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-chloro-4-methylcarbanilate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Methyl 3-chloro-4-methylcarbanilate can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of Methyl 3-chloro-4-methylcarbanilate can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of Methyl 3-chloro-4-methylcarbanilate may result in the inhibition of essential enzymes, leading to disrupted metabolic processes and potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Methyl 3-chloro-4-methylcarbanilate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of Methyl 3-chloro-4-methylcarbanilate on metabolic flux and metabolite levels can vary depending on the specific metabolic pathways involved.

Transport and Distribution

The transport and distribution of Methyl 3-chloro-4-methylcarbanilate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the distribution of Methyl 3-chloro-4-methylcarbanilate within tissues, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of Methyl 3-chloro-4-methylcarbanilate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Methyl 3-chloro-4-methylcarbanilate may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects.

属性

IUPAC Name |

methyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFKMPDWGGSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176667 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-20-6 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

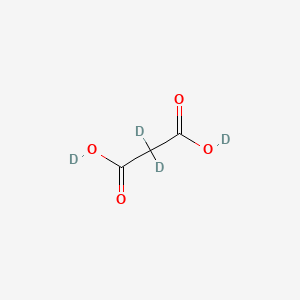

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)